

# Unveiling MC1742: A Novel Histone Deacetylase Inhibitor for Sarcoma Therapy

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## Compound of Interest

Compound Name: MC1742

Cat. No.: B612165

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An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of **MC1742**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**MC1742** is a potent, novel histone deacetylase (HDAC) inhibitor that has demonstrated significant promise in the preclinical setting as a therapeutic agent against sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **MC1742**. It details the compound's inhibitory activity against various HDAC isoforms and its effects on sarcoma CSCs, including the induction of growth arrest, apoptosis, and osteogenic differentiation. This document furnishes detailed experimental protocols for the key biological assays and presents signaling pathways implicated in the mechanism of action of **MC1742**, visualized through Graphviz diagrams. All quantitative data are summarized in structured tables for clarity and ease of comparison.

## Introduction

Musculoskeletal sarcomas represent a group of aggressive malignancies of bone and soft tissues that disproportionately affect children and adolescents. The presence of cancer stem cells (CSCs) within these tumors is thought to contribute significantly to therapy resistance and disease relapse. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of epigenetic drugs that can target CSCs. **MC1742** was developed as a novel HDACi to address the need for more effective therapies against sarcomas.

## Chemical Information:

Property	Value
IUPAC Name	5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide
Chemical Formula	C <sub>21</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	395.48 g/mol
CAS Number	1776116-74-5

## Discovery and Synthesis

The discovery of **MC1742** was part of a research effort to identify novel uracil-based hydroxamic acids as potent HDAC inhibitors. The synthesis of **MC1742** involves a multi-step process, which is detailed in the experimental protocols section.

## Biological Activity

**MC1742** has been shown to be a potent inhibitor of several HDAC isoforms. Its biological activity has been primarily characterized in the context of sarcoma cancer stem cells.

## HDAC Inhibition Profile

**MC1742** exhibits potent inhibitory activity against Class I and IIb HDACs. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are summarized in the table below.

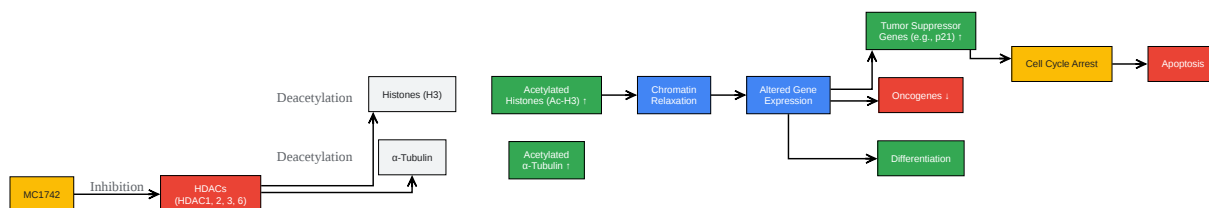
HDAC Isoform	IC <sub>50</sub> (μM)
HDAC1	0.1
HDAC2	0.11
HDAC3	0.02
HDAC6	0.007
HDAC8	0.61
HDAC10	0.04
HDAC11	0.1

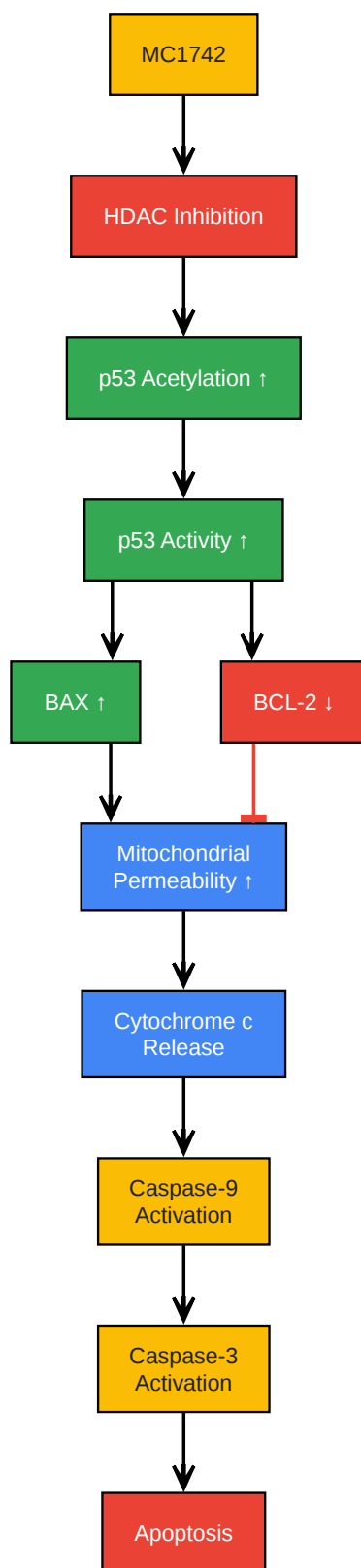
## Effects on Sarcoma Cancer Stem Cells

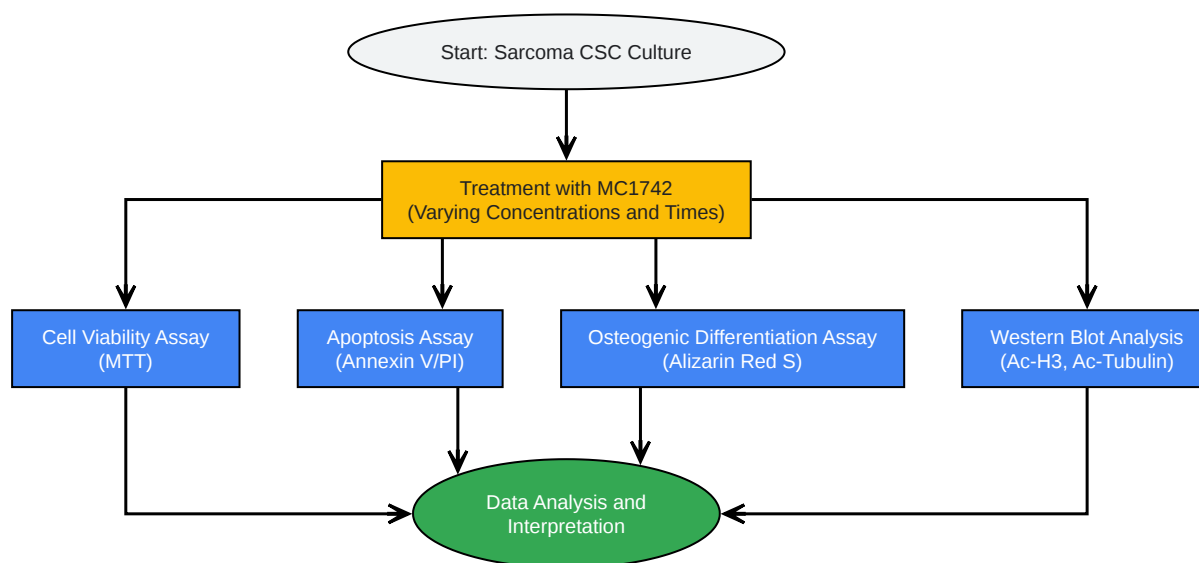
- Growth Arrest and Apoptosis: **MC1742** induces growth arrest and apoptosis in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells.
- Osteogenic Differentiation: At non-toxic concentrations, **MC1742** promotes the osteogenic differentiation of sarcoma CSCs.
- Histone and Tubulin Acetylation: Treatment with **MC1742** leads to an increase in the acetylation of histone H3 and α-tubulin, which are established biomarkers of HDAC inhibition.

## Signaling Pathways

The mechanism of action of **MC1742** in sarcoma CSCs involves the modulation of key signaling pathways that regulate cell survival, proliferation, and differentiation.







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